N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Catalog No.
S873694
CAS No.
1344062-74-3
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(hydroxymethyl)phenyl]pent-4-enamide

CAS Number

1344062-74-3

Product Name

N-[4-(hydroxymethyl)phenyl]pent-4-enamide

IUPAC Name

N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15)

InChI Key

SUWHXWJKJNQXNH-UHFFFAOYSA-N

SMILES

C=CCCC(=O)NC1=CC=C(C=C1)CO

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)CO

N-[4-(hydroxymethyl)phenyl]pent-4-enamide is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. This compound features a pent-4-enamide structure, which includes a hydroxymethyl group attached to a phenyl ring at the para position. The presence of both the hydroxymethyl and pent-4-enamide functionalities suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics that can facilitate various biological interactions .

There is no current information available on the mechanism of action of N-[4-(hydroxymethyl)phenyl]pent-4-enamide. Without knowledge of its biological activity or role in any specific system, a mechanism of action cannot be determined.

  • Amides: Some amides can be skin irritants.
  • Aromatic compounds: Some aromatic compounds can be harmful upon inhalation or ingestion.
Typical of amides and alkenes. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the amide group can undergo nucleophilic attack, leading to various derivatives.
  • Electrophilic Addition: The double bond in the pent-4-enamide can react with electrophiles, potentially forming cyclic structures or adding substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine .

The synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide can be achieved through several methods:

  • Direct Amidation: Reaction of 4-hydroxymethyl-aniline with pent-4-enoic acid or its derivatives under acidic conditions can yield the desired amide.
  • Alkene Functionalization: Utilizing transition metal catalysis, the alkene moiety can be functionalized to introduce various substituents while maintaining the integrity of the amide bond.
  • Carbonylation Reactions: Carbonylative processes involving palladium catalysts may also be employed to synthesize this compound from suitable precursors .

N-[4-(hydroxymethyl)phenyl]pent-4-enamide has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting inflammatory diseases or infections.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules or materials.
  • Biological Studies: Investigating its interaction with biological systems could lead to insights into new therapeutic approaches .

Interaction studies involving N-[4-(hydroxymethyl)phenyl]pent-4-enamide may focus on:

  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Evaluating binding affinities to various biological receptors that could mediate its pharmacological effects.
  • Toxicity Profiling: Understanding its safety profile through cytotoxicity assays against various cell lines .

Several compounds share structural similarities with N-[4-(hydroxymethyl)phenyl]pent-4-enamide, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
N-[4-methylphenyl]pent-4-enamideAmideMethyl substitution increases lipophilicity
N-(2-hydroxyethyl)pent-4-enamideHydroxyalkyl AmideHydroxy group enhances solubility
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamideCyclic AmideUnique cyclic structure may alter biological activity

These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the unique position of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in both synthetic chemistry and potential therapeutic applications .

N-[4-(hydroxymethyl)phenyl]pent-4-enamide represents a substituted aromatic amide compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol [1]. The compound is registered under Chemical Abstracts Service number 1344062-74-3 and features a distinctive structural architecture combining an aromatic ring system with both amide and terminal alkene functionalities [1].

The molecular structure consists of a para-substituted phenyl ring bearing a hydroxymethyl group at the 4-position, connected through an amide linkage to a pentenoyl chain terminated by a vinyl group [1]. The chemical structure can be represented by the simplified molecular-input line-entry system notation: C=CCCC(=O)NC1=CC=C(C=C1)CO, which illustrates the connectivity between the terminal alkene, the amide carbonyl, and the hydroxymethyl-substituted aromatic ring [1].

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight (g/mol)205.25
Chemical Abstracts Service Number1344062-74-3
International Union of Pure and Applied Chemistry NameN-[4-(hydroxymethyl)phenyl]pent-4-enamide
Simplified Molecular-Input Line-Entry SystemC=CCCC(=O)NC1=CC=C(C=C1)CO

Conformational analysis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide reveals several key rotational degrees of freedom that influence the three-dimensional structure [2]. The compound exhibits preferred conformations based on steric and electronic factors, particularly around the amide bond and the flexible aliphatic chain connecting to the terminal alkene [2]. Theoretical calculations suggest that the amide group adopts a trans configuration due to resonance stabilization, with the carbonyl oxygen and amide hydrogen positioned on opposite sides of the carbon-nitrogen bond [2].

The dihedral angles within the pentenoyl chain demonstrate conformational preferences influenced by steric interactions and dipole minimization [2]. The carbon-carbon single bonds in the aliphatic chain preferentially adopt anti conformations to reduce steric hindrance, while the terminal vinyl group maintains planarity due to sp² hybridization [2]. The hydroxymethyl substituent on the aromatic ring can adopt various rotational orientations, with gauche conformations potentially stabilized by intramolecular hydrogen bonding interactions [2].

Dihedral AnglePreferred Angle Range (°)Energy Difference (kcal/mol)Conformational Preference
C=C-C-C (alkene chain)±180 (anti) or ±60 (gauche)0.8-1.2Anti preferred due to steric factors
C-C-C=O (carbonyl)±180 (anti)1.5-2.5Anti preferred to minimize dipole interactions
C=O-N-C (amide)180 (trans)2.0-3.0Trans preferred due to resonance stabilization
N-C-C-C (phenyl-amide)0 or 180 (planar)0.5-1.0Planar preferred for conjugation
C-C-C-O (hydroxymethyl)±60 (gauche) or ±180 (anti)0.5-1.0Gauche preferred due to hydrogen bonding

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-[4-(hydroxymethyl)phenyl]pent-4-enamide through characteristic chemical shifts and coupling patterns [3]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to different hydrogen environments within the molecule [3]. The aromatic protons of the para-disubstituted benzene ring appear as a characteristic pattern in the downfield region, typically between 7.1 and 7.6 parts per million [3].

The terminal vinyl protons of the pent-4-enamide chain generate characteristic multiplets, with the terminal methylene protons (=CH₂) appearing around 5.0-5.2 parts per million and the internal vinyl proton (=CH-) resonating at 5.7-6.0 parts per million [3]. These signals demonstrate the expected multiplicity patterns due to vicinal coupling with adjacent protons [3]. The α-methylene protons adjacent to the carbonyl group exhibit a triplet pattern around 2.4-2.6 parts per million, while the β-methylene protons appear as a quartet at 2.3-2.5 parts per million [3].

The benzylic methylene protons (-CH₂OH) of the hydroxymethyl substituent typically appear as a singlet around 4.5-4.7 parts per million due to the absence of vicinal coupling [3]. The amide proton exhibits a characteristic broad singlet in the range of 7.5-8.5 parts per million, often showing temperature-dependent behavior due to exchange phenomena [3]. The hydroxyl proton appears as a broad singlet between 1.5-2.5 parts per million, frequently showing exchange broadening with deuterium oxide [3].

Proton Environment¹H Nuclear Magnetic Resonance δ (ppm)Multiplicity
Terminal vinyl protons (=CH₂)5.0-5.2 (m, 2H)Multiplet
Internal vinyl proton (=CH-)5.7-6.0 (m, 1H)Multiplet
α-Methylene to carbonyl (-CH₂-CO)2.4-2.6 (t, 2H)Triplet
β-Methylene (-CH₂-CH=)2.3-2.5 (q, 2H)Quartet
Aromatic protons (phenyl ring)7.1-7.6 (m, 4H)Multiplet
Benzylic methylene (-CH₂OH)4.5-4.7 (s, 2H)Singlet
Hydroxyl proton (-OH)1.5-2.5 (br s, 1H)Broad singlet
Amide proton (NH)7.5-8.5 (br s, 1H)Broad singlet

Infrared Spectroscopy Features

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups within N-[4-(hydroxymethyl)phenyl]pent-4-enamide [4] [5]. The amide functionality exhibits diagnostic absorption features, including the amide I band corresponding to carbonyl stretching vibrations between 1630-1680 cm⁻¹ [4] [5]. This frequency range reflects the resonance delocalization characteristic of amide compounds, which reduces the carbonyl bond order compared to simple ketones or aldehydes [4] [5].

The amide nitrogen-hydrogen stretching vibration appears in the region of 3300-3500 cm⁻¹ as a medium-intensity absorption band [4] [6]. The amide II band, resulting from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, manifests between 1470-1570 cm⁻¹ [4] [7]. These amide-specific absorptions provide unambiguous evidence for the presence of the secondary amide functional group [4] [7].

The terminal alkene functionality contributes characteristic absorptions including carbon-carbon double bond stretching around 1640-1680 cm⁻¹ and vinyl carbon-hydrogen stretching vibrations between 3080-3140 cm⁻¹ [8] [6]. The aromatic ring system generates multiple absorption bands, with aromatic carbon-hydrogen stretching occurring between 3000-3100 cm⁻¹ and aromatic carbon-carbon stretching vibrations appearing in the 1450-1650 cm⁻¹ region [9] [6].

The hydroxymethyl substituent produces a broad, medium-to-strong intensity absorption between 3200-3600 cm⁻¹ due to hydroxyl group stretching [6] [10]. The primary alcohol carbon-oxygen stretching vibration appears as a strong absorption in the 1000-1300 cm⁻¹ region [6]. Aliphatic carbon-hydrogen stretching vibrations of the methylene groups manifest as strong absorptions between 2800-3000 cm⁻¹ [6].

Functional GroupExpected Frequency Range (cm⁻¹)IntensityAssignment
Amide N-H stretch3300-3500MediumSecondary amide NH
Amide C=O stretch (Amide I)1630-1680StrongCarbonyl with resonance
Terminal alkene C=C stretch1640-1680Medium-WeakVinyl double bond
Terminal alkene =C-H stretch3080-3140MediumVinyl CH stretching
Aromatic C-H stretch3000-3100MediumAromatic CH stretching
Aliphatic C-H stretch2800-3000StrongMethylene CH stretching
Hydroxyl O-H stretch3200-3600 (broad)Medium-StrongPrimary alcohol OH
Amide II band1470-1570MediumNH bend + CN stretch
Aromatic C=C stretch1450-1650MediumAromatic ring vibrations
C-O stretch (primary alcohol)1000-1300StrongPrimary alcohol CO

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification [11]. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the intact molecular formula C₁₂H₁₅NO₂ [11]. However, the molecular ion typically exhibits low abundance due to the tendency of organic amides to undergo rapid fragmentation under electron ionization conditions [11].

Primary fragmentation pathways include loss of the hydroxymethyl group, generating an ion at mass-to-charge ratio 174 through elimination of CH₂OH [11]. Loss of water from the hydroxymethyl substituent produces a fragment at mass-to-charge ratio 187, representing a common fragmentation pattern for compounds containing primary alcohol functionality [11]. The acylium ion formation through cleavage adjacent to the carbonyl group yields a characteristic fragment at mass-to-charge ratio 83, corresponding to the pentenoyl cation [CH₂=CHCH₂CH₂CO]⁺ [11].

The aromatic portion of the molecule contributes several diagnostic fragments, including the hydroxymethylphenyl cation at mass-to-charge ratio 107 and the phenyl cation at mass-to-charge ratio 76 [11]. The tropylium ion, a stable seven-membered ring cation with mass-to-charge ratio 91, frequently appears with high abundance due to its exceptional stability [11]. Additional fragmentation includes the pentenoyl fragment at mass-to-charge ratio 85, resulting from rearrangement processes involving the aliphatic chain [11].

Fragment Descriptionm/zRelative IntensityFragmentation Process
Molecular ion [M]⁺205LowIntact molecule
Loss of hydroxymethyl [M-CH₂OH]⁺174MediumPrimary alcohol elimination
Loss of water [M-H₂O]⁺187MediumDehydration reaction
Acylium ion [CH₂=CHCH₂CH₂CO]⁺83Highα-Cleavage adjacent to carbonyl
Hydroxymethylphenyl cation107Medium-HighAromatic fragment retention
Phenyl cation [C₆H₄]⁺76MediumAromatic ring fragment
Tropylium ion [C₇H₇]⁺91HighRearrangement to stable cation
Pentenoyl fragment [C₅H₉O]⁺85MediumAliphatic chain rearrangement

X-ray Crystallography Studies

X-ray crystallography studies of N-[4-(hydroxymethyl)phenyl]pent-4-enamide would provide definitive three-dimensional structural information and crystal packing arrangements [12] [13]. Based on structural similarities to related aromatic amide compounds, the crystal system is anticipated to be monoclinic with space group P2₁/c, which represents a common crystallographic arrangement for organic molecules containing hydrogen bonding donors and acceptors [13] [14].

The estimated unit cell dimensions suggest approximate values of a = 7.2-7.8 Å, b = 17.5-18.5 Å, and c = 9.5-10.5 Å, with β angles between 95-105°, typical for monoclinic systems [13] [14]. The calculated unit cell volume of approximately 1200-1300 ų would accommodate four molecules per unit cell (Z = 4), consistent with the molecular size and anticipated packing efficiency [13] [14].

Critical bond lengths within the crystal structure would include the amide carbonyl bond (C=O) at approximately 1.23-1.25 Å, shortened by resonance delocalization [12] [13]. The amide carbon-nitrogen bond length of 1.34-1.36 Å would reflect partial double bond character due to amide resonance [12] [13]. The terminal alkene carbon-carbon double bond would measure 1.32-1.34 Å, consistent with standard sp² hybridized carbon bonds [13] [14].

Bond angles within the crystal structure would demonstrate planar amide geometry with O=C-N angles of 120-124°, reflecting sp² hybridization at the carbonyl carbon [12] [13]. The aromatic ring would maintain regular hexagonal geometry with C-N-C angles of 115-120°, while the alkene carbons would exhibit standard sp² bond angles of 120-125° [13] [14].

ParameterEstimated ValueComments
Crystal SystemMonoclinicCommon for amide compounds
Space GroupP2₁/cCommon space group for organic molecules
a (Å)7.2-7.8Based on similar structures
b (Å)17.5-18.5Based on similar structures
c (Å)9.5-10.5Based on similar structures
β (°)95-105Typical for monoclinic system
Volume (ų)1200-1300Calculated from cell dimensions
Z4Molecules per unit cell
Density (calculated) (g/cm³)1.10-1.20Typical for organic compounds
C=O bond length (Å)1.23-1.25Shortened by resonance
C-N bond length (Å)1.34-1.36Partial double bond character
C=C bond length (Å)1.32-1.34Standard double bond
O=C-N bond angle (°)120-124Planar amide geometry

Physicochemical Properties

Solubility Parameters

The solubility characteristics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide reflect the combined influence of its polar functional groups and hydrophobic aromatic-aliphatic framework [10] [15]. The compound exhibits moderate water solubility, estimated at 5-10 mg/mL at 25°C, primarily due to the hydrogen bonding capacity of the amide and hydroxyl functionalities [10] [15]. This aqueous solubility is enhanced compared to purely hydrophobic compounds but remains limited by the substantial hydrocarbon content [15].

In polar protic solvents, N-[4-(hydroxymethyl)phenyl]pent-4-enamide demonstrates significantly enhanced solubility [15] [16]. Methanol and ethanol provide excellent solvation, with estimated solubilities of 50-100 mg/mL and 40-80 mg/mL respectively, due to favorable hydrogen bonding interactions with both the amide and hydroxyl groups [15] [16]. Acetone and acetonitrile also serve as effective solvents, with estimated solubilities of 30-60 mg/mL and 20-40 mg/mL respectively [15] [16].

Chlorinated solvents exhibit moderate solvation capacity, with dichloromethane providing solubility around 15-30 mg/mL and chloroform showing somewhat lower solubility at 10-20 mg/mL [15] [16]. Ethyl acetate offers good solubility at approximately 20-40 mg/mL due to its polar ester functionality [15] [16]. Non-polar solvents demonstrate limited solvation capacity, with diethyl ether providing sparingly soluble conditions at 5-15 mg/mL, toluene showing slight solubility at 1-5 mg/mL, and hexane rendering the compound practically insoluble at less than 0.1 mg/mL [15] [16].

SolventEstimated Solubility (mg/mL)Solubility Classification
Water5-10Moderately soluble
Methanol50-100Freely soluble
Ethanol40-80Freely soluble
Acetone30-60Soluble
Acetonitrile20-40Soluble
Dichloromethane15-30Soluble
Chloroform10-20Sparingly soluble
Ethyl acetate20-40Soluble
Diethyl ether5-15Sparingly soluble
Toluene1-5Slightly soluble
Hexane<0.1Practically insoluble

Stability Under Various Conditions

The stability profile of N-[4-(hydroxymethyl)phenyl]pent-4-enamide varies considerably depending on environmental conditions, with the amide functional group representing the primary locus of degradation [17]. Under ambient conditions at 25°C, the compound exhibits excellent stability with no significant degradation expected during normal storage and handling [17]. Elevated temperatures up to 80°C maintain compound integrity, though prolonged exposure may initiate slow thermal decomposition processes [17].

High temperature conditions exceeding 150°C promote moderate degradation through thermal decomposition of the amide bond, potentially yielding the corresponding carboxylic acid and aniline derivatives [17]. The terminal alkene functionality may also undergo thermal isomerization or polymerization reactions under extreme temperature conditions [17]. Acidic conditions at pH 2-3 induce slow hydrolysis of the amide bond, with the reaction rate increasing with temperature and acid concentration [17].

Basic conditions demonstrate similar hydrolytic tendencies, with pH 9-10 promoting slow amide hydrolysis [17]. Strong basic conditions with pH greater than 12 result in rapid hydrolysis of the amide bond, generating the corresponding carboxylic acid and substituted aniline [17]. Oxidative conditions may promote degradation of both the terminal alkene and the benzylic hydroxyl group, potentially forming epoxides, aldehydes, or carboxylic acids [17].

Reductive conditions generally maintain compound stability, with no significant degradation pathways anticipated under standard reducing environments [17]. Ultraviolet light exposure may induce slow photodegradation of the aromatic ring system, particularly in the presence of photosensitizers [17]. Aqueous solutions at 25°C remain stable for several weeks, with slow hydrolysis representing the primary degradation mechanism [17]. Organic solvent solutions demonstrate enhanced stability, remaining unchanged for months under appropriate storage conditions [17].

ConditionStabilityPrimary Degradation Pathway
Ambient temperature (25°C)StableNone expected
Elevated temperature (80°C)StableNone significant
High temperature (>150°C)Moderate degradationThermal decomposition of amide
Acidic conditions (pH 2-3)Slow hydrolysisHydrolysis of amide bond
Basic conditions (pH 9-10)Slow hydrolysisHydrolysis of amide bond
Strong base (pH >12)Rapid hydrolysisHydrolysis of amide bond
Oxidative conditionsModerate degradationOxidation of alkene and hydroxyl group
Reductive conditionsStableNone expected
Ultraviolet light exposureSlow degradationPhotodegradation of aromatic ring
Aqueous solution (25°C)Stable for weeksSlow hydrolysis of amide bond
Organic solvents (25°C)Stable for monthsNone significant

Partition Coefficient and Related Measurements

The octanol-water partition coefficient of N-[4-(hydroxymethyl)phenyl]pent-4-enamide provides critical information regarding its lipophilicity and potential biological distribution characteristics [18]. Computational predictions estimate the logarithmic partition coefficient (log P) between 1.8-2.2, indicating moderate lipophilicity balanced by the polar amide and hydroxyl functionalities [18]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications [18].

The distribution coefficient at physiological pH (log D at pH 7.4) is estimated between 1.6-2.0, reflecting the ionization state of the compound under biological conditions [18]. The amide nitrogen exhibits a very high pKa value of 14-16, indicating that the compound remains essentially non-ionized across the physiological pH range [18]. The benzylic hydroxyl group demonstrates similarly high pKa values of 15-16, confirming that the compound exists predominantly in its neutral form under biological conditions [18].

Hydrogen bonding parameters indicate two hydrogen bond donors (the amide nitrogen-hydrogen and hydroxyl groups) and three hydrogen bond acceptors (the carbonyl oxygen, hydroxyl oxygen, and amide nitrogen) [18]. The polar surface area is estimated at 65-75 Ų, representing moderate polarity that supports both aqueous solubility and membrane permeability [18]. The molar refractivity of 58-62 reflects the molecular polarizability and electronic distribution within the compound [18].

Surface tension measurements for N-[4-(hydroxymethyl)phenyl]pent-4-enamide are estimated at 40-45 mN/m, indicating moderate surface activity [18]. The interfacial tension between the compound and water is approximated at 15-20 mN/m, reflecting the amphiphilic nature imparted by the combination of polar and non-polar structural elements [18]. These surface properties suggest potential applications in formulation science where controlled interfacial behavior is advantageous [18].

ParameterEstimated ValueMethod of Estimation
Log P (octanol/water)1.8-2.2Computational prediction
Log D (pH 7.4)1.6-2.0Computational prediction
pKa (amide NH)14-16Computational prediction
pKa (hydroxyl)15-16Computational prediction
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors3Structural analysis
Polar Surface Area (Ų)65-75Computational prediction
Molar Refractivity58-62Computational prediction
Polarizability22-24 × 10⁻²⁴ cm³Computational prediction
Surface Tension (mN/m)40-45Estimated from similar compounds
Interfacial Tension (mN/m)15-20Estimated from similar compounds

The retrosynthetic analysis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide reveals multiple viable synthetic pathways, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions [1] [2]. The molecular formula C12H15NO2 with a molecular weight of 205.25 g/mol presents several strategic disconnection points for synthetic planning [1] .

The primary retrosynthetic disconnection involves cleavage of the amide bond, yielding 4-(hydroxymethyl)aniline and pent-4-enoic acid as key synthetic precursors [4]. This approach offers the most direct route to the target compound, requiring efficient amide bond formation as the crucial coupling step. Alternative disconnections include cleavage at the alkene chain, providing flexibility in carbon chain construction, and functional group-based approaches that prioritize the installation of specific functionalities [2] [5].

The retrosynthetic strategy must consider the presence of both the hydroxymethyl group and the terminal alkene, which can serve as reactive sites for further functionalization or may require protection during synthesis [6] [7]. The para-substitution pattern on the benzene ring provides regioselectivity advantages, reducing the complexity of potential regioisomeric issues during synthesis.

Disconnection StrategyStarting MaterialsKey ConsiderationsSynthetic Complexity
Amide bond cleavage4-(Hydroxymethyl)aniline + Pent-4-enoic acidCoupling efficiency, reaction conditionsLow to moderate
Alkene chain disconnectionBenzyl alcohol derivative + shorter chain precursorChain elongation methodologyModerate
Functional group priorityVarious aromatic and aliphatic precursorsProtection/deprotection sequencesModerate to high

Classical Synthetic Approaches

Amide Bond Formation Strategies

Classical amide bond formation methodologies provide reliable and well-established approaches for synthesizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide. The most widely employed methods utilize carbodiimide coupling reagents, which facilitate the condensation of carboxylic acids with amines under mild conditions [8] [9] [10].

Dicyclohexylcarbodiimide (DCC) Coupling

The DCC-mediated amide formation represents one of the most fundamental approaches in peptide and amide synthesis [8] [9]. The mechanism involves initial protonation of DCC by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the protonated carbodiimide to generate a highly reactive acylating intermediate [8] [11]. Subsequent aminolysis by 4-(hydroxymethyl)aniline yields the desired amide product with dicyclohexylurea as a byproduct [9] [10].

The reaction typically proceeds under mild conditions using dichloromethane as solvent, with 4-dimethylaminopyridine (DMAP) as an activating additive and triethylamine as base [4] [8]. Yields generally range from 70-95%, depending on substrate reactivity and reaction optimization [9] [12]. The primary limitation of this method involves the formation of dicyclohexylurea, which can be challenging to remove and may require extensive purification protocols [8] [10].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling

EDC coupling offers advantages over DCC methodology, particularly in terms of byproduct removal and water solubility considerations [8] [13]. The water-soluble nature of EDC byproducts facilitates purification through simple aqueous extraction procedures [9] [10]. This method typically employs hydroxybenzotriazole (HOBt) as an activating additive to suppress racemization and enhance coupling efficiency [8] [12].

The reaction proceeds through a similar mechanism to DCC coupling but benefits from improved reaction kinetics and reduced side reactions [9]. Typical conditions involve dichloromethane or dimethylformamide as solvent, with diisopropylethylamine as base and reaction times ranging from 2-8 hours at room temperature [4] [10]. Yields consistently exceed 75% for most substrate combinations, making this methodology particularly attractive for preparative synthesis [8] [9].

Coupling MethodTypical ConditionsYield RangeAdvantagesLimitations
DCC/DMAPDCM, RT, 4-12h70-95%Mild conditions, broad scopeDCU byproduct removal
EDC/HOBtDCM/DMF, RT, 2-8h75-98%Water-soluble byproductsRequires multiple additives
Acid chloride methodDCM, 0°C to RT, 1-4h80-99%Fast reaction, high yieldsHCl formation, moisture sensitivity

Hydroxymethyl Group Introduction

The introduction of the hydroxymethyl functionality represents a critical aspect of the synthetic strategy, requiring careful consideration of reaction conditions and potential side reactions [14] [15] [16]. Several established methodologies provide reliable access to the required 4-(hydroxymethyl)aniline precursor or enable direct hydroxymethylation of aromatic substrates.

Benzyl Alcohol Route

The reaction follows nucleophilic substitution mechanisms, with hydroxide ion displacing chloride to generate the desired benzyl alcohol functionality [15]. This approach benefits from the commercial availability of starting materials and well-established reaction conditions, making it suitable for large-scale synthesis [14] [16].

Formylation-Reduction Approaches

Direct formylation of 4-methylaniline derivatives followed by reduction offers an alternative pathway to the hydroxymethyl functionality [16] [17]. Vilsmeier-Haack formylation using dimethylformamide and phosphorus oxychloride generates the corresponding benzaldehyde intermediate, which undergoes reduction using sodium borohydride or lithium aluminum hydride [15] [18].

This methodology provides excellent regioselectivity for para-substitution and proceeds through well-defined mechanistic pathways [16]. Yields typically range from 60-80% over the two-step sequence, with the reduction step being nearly quantitative under optimized conditions [15] [17].

Grignard-Formaldehyde Coupling

The Grignard approach utilizing 4-bromoaniline or 4-iodoaniline derivatives provides direct access to the hydroxymethyl functionality through reaction with formaldehyde [14] [16]. This method offers excellent yields (70-90%) and proceeds under mild conditions in tetrahydrofuran solvent [15]. The regioselectivity is controlled by the pre-existing amine functionality, ensuring exclusive para-substitution [18].

Modern Synthetic Routes

Phosphonic Acid Anhydride (T3P) Coupling Methods

Propylphosphonic acid anhydride (T3P) has emerged as a highly effective and practical coupling reagent for amide bond formation, offering significant advantages over traditional methodologies [19] [20] [21]. T3P-mediated coupling provides exceptional efficiency for the synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, particularly in terms of reaction rate, product purity, and ease of purification [22] [23] [20].

Mechanistic Considerations

The T3P coupling mechanism involves initial deprotonation of the carboxylic acid by base, followed by nucleophilic attack of the carboxylate on the phosphonic anhydride to generate a highly reactive mixed anhydride intermediate [19] [22]. This activated species undergoes rapid aminolysis by 4-(hydroxymethyl)aniline to yield the desired amide product [19] [20]. The resulting phosphonic acid byproducts are easily removed through aqueous extraction, significantly simplifying purification procedures [22] [23].

The mild reaction conditions typically employ pyridine as both base and solvent, with reaction temperatures ranging from room temperature to 60°C [20] [21]. The combination of T3P and pyridine has been specifically optimized for epimerization-prone substrates, demonstrating exceptional stereochemical fidelity [20]. This methodology is particularly advantageous for large-scale synthesis due to its operational simplicity and robust reaction profile [22] [24].

Optimization and Scalability

Recent developments in T3P methodology have focused on process optimization and scalability considerations [22] [24] [23]. Microwave-assisted protocols enable rapid reaction completion within 2-10 minutes, while maintaining excellent yields and minimal side product formation [24]. The solvent-free variations of T3P coupling further enhance the green chemistry profile of this methodology [23].

Industrial-scale applications of T3P coupling have demonstrated yields consistently exceeding 85% with minimal purification requirements [22] [23]. The absence of toxic byproducts and the water-soluble nature of phosphonic acid waste products make this methodology particularly attractive for pharmaceutical manufacturing [22] [20].

T3P Coupling ConditionsReaction TimeTemperatureYield RangeAdvantages
T3P/Pyridine1-6hRT to 60°C85-98%Low epimerization, clean workup
T3P/Microwave2-10 min80-120°C90-95%Rapid reaction, energy efficient
T3P/Solvent-free30-120 min40-80°C80-92%Green chemistry, reduced waste

Catalyst-Mediated Transformations

Modern catalyst-mediated approaches offer innovative pathways for amide bond construction, often enabling direct functionalization of unreactive substrates or providing access to challenging structural motifs [25] [26] [27]. These methodologies are particularly valuable for complex molecule synthesis where traditional coupling approaches may be inefficient or incompatible with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed amide bond formation has evolved significantly, with recent methodologies enabling the direct coupling of aryl halides with amides under mild conditions [25] [26] [27]. The Buchwald-Hartwig amination methodology can be adapted for N-aryl amide synthesis, utilizing specialized phosphine ligands to facilitate oxidative addition and reductive elimination processes [25] [28].

For N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis, palladium-catalyzed approaches might involve the coupling of 4-(hydroxymethyl)phenyl halides with pent-4-enamide precursors [26] [29]. These reactions typically require elevated temperatures (100-140°C) and specialized ligand systems, but offer excellent functional group tolerance and broad substrate scope [25] [27].

Alternative palladium-catalyzed approaches involve C-H activation methodologies, enabling direct functionalization of aromatic substrates without pre-functionalization [29] [30]. These methods are particularly valuable for late-stage diversification and complex molecule synthesis, though they may require careful optimization of reaction conditions and catalyst systems [26].

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed methodologies provide cost-effective alternatives to palladium-based systems, particularly for oxidative amide coupling reactions [31]. These approaches often utilize atmospheric oxygen as the terminal oxidant, enhancing the green chemistry profile of the transformation [31].

The mechanism typically involves copper-mediated activation of the carboxylic acid component, followed by coupling with the amine nucleophile under oxidative conditions [31]. Reaction conditions are generally milder than palladium-catalyzed methods, with temperatures ranging from 60-100°C and reaction times of 4-12 hours [31].

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) represent powerful synthetic tools for rapid molecular complexity generation, enabling the construction of diverse amide structures through single-pot procedures [32] [33] [34]. These methodologies are particularly valuable for library synthesis and process intensification, offering significant advantages in terms of step economy and operational efficiency.

Ugi Four-Component Reaction

The Ugi reaction represents the most widely utilized multicomponent approach for amide synthesis, combining an aldehyde, amine, carboxylic acid, and isocyanide in a single transformation [32] [34]. While direct application to N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis requires careful component selection, the methodology provides inspiration for related multicomponent approaches [35].

Modified Ugi protocols utilizing specialized isocyanide components or post-condensation modifications can access the desired structural motif [32]. These approaches typically proceed under mild conditions in polar protic solvents, with reaction times ranging from 2-24 hours [33] [34].

Three-Component Aldehyde-Amine-Acid Coupling

Recent developments in three-component amide synthesis have demonstrated efficient pathways combining aldehydes, anilines, and carboxylic acids in the presence of specialized catalysts [32] [33]. These methodologies often utilize metal catalysts or organocatalysts to facilitate the coupling process, enabling direct amide formation without isolation of intermediate products [34] [35].

For N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis, a three-component approach might combine 4-(hydroxymethyl)benzaldehyde, ammonia or a suitable amine equivalent, and pent-4-enoic acid under appropriate catalytic conditions [32]. The reaction typically requires optimization of catalyst loading, temperature, and reaction time to achieve optimal yields and selectivity [33].

Multicomponent ApproachComponentsCatalyst RequirementsTypical YieldsReaction Time
Ugi four-componentAldehyde, amine, acid, isocyanideUsually catalyst-free60-90%6-24h
Three-component couplingAldehyde, amine, acidMetal or organocatalyst70-85%4-12h
Modified PasseriniAldehyde, acid, isocyanideLewis acid catalyst50-80%2-8h

Stereoselective Synthesis Considerations

The synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide does not present inherent stereochemical challenges due to the absence of stereogenic centers in the target molecule [36] [37]. However, stereoselective considerations become relevant when designing synthetic routes that may involve chiral intermediates or when targeting stereoisomeric variations of the basic structural framework [38] [39].

Asymmetric Amide Bond Formation

Advanced asymmetric methodologies for amide bond formation have been developed to address the synthesis of chiral amide derivatives [37] [40] [38]. These approaches typically employ chiral catalysts or auxiliaries to control the stereochemical outcome of the coupling reaction [36] [39]. While not directly applicable to the target compound, these methodologies provide valuable insights for designing routes to related chiral analogs [41].

Enzymatic approaches for asymmetric amide synthesis have gained significant attention, utilizing lipases and acyltransferases to achieve high enantioselectivity [41] [42] [43]. These biocatalytic methods offer exceptional stereochemical control and operate under mild, environmentally friendly conditions [42] [44].

Substrate-Controlled Asymmetric Synthesis

Substrate-controlled approaches utilize chiral auxiliaries temporarily attached to the substrate to direct the stereochemical outcome of subsequent transformations [36] [38]. The Evans oxazolidinone methodology and related approaches provide reliable methods for asymmetric amide formation, though they require additional steps for auxiliary installation and removal [36] [39].

Chiral pool approaches utilize naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry to control subsequent transformations [38]. While not directly applicable to N-[4-(hydroxymethyl)phenyl]pent-4-enamide, these strategies are valuable for accessing chiral variants or incorporating the basic structural framework into more complex chiral molecules [37].

Scalability and Green Chemistry Approaches

The development of scalable and environmentally sustainable synthetic routes for N-[4-(hydroxymethyl)phenyl]pent-4-enamide represents a critical consideration for potential industrial applications [42] [45] [46]. Modern green chemistry principles emphasize atom economy, waste reduction, and the use of environmentally benign reagents and solvents [47] [48] [49].

Enzymatic Catalysis

Biocatalytic approaches for amide synthesis have demonstrated exceptional potential for large-scale, sustainable manufacturing [42] [44] [43]. Lipase-catalyzed amidation using Candida antarctica lipase B has shown excellent efficiency for direct amide formation from carboxylic acids and amines [42] [44]. These enzymatic methods operate under mild conditions, utilize water or green organic solvents, and produce minimal waste [42] [47].

The enzymatic approach typically employs cyclopentyl methyl ether as a green solvent alternative, achieving excellent conversions and yields without intensive purification requirements [42]. The biocatalyst can be recovered and reused multiple times, further enhancing the sustainability profile of the methodology [44].

Continuous Flow Synthesis

Continuous flow methodologies offer significant advantages for scalable amide synthesis, including improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [50] [46] [51]. Flow-based amide coupling using EDC or T3P reagents has demonstrated excellent scalability, with processing rates exceeding 100 grams per hour under optimized conditions [46] [51].

The continuous flow approach enables precise control of reaction parameters, resulting in improved yields and reduced byproduct formation compared to batch processes [50] [52]. Solvent-free flow protocols further enhance the green chemistry profile by eliminating organic waste streams [46].

Atom-Economical Approaches

Recent developments in atom-economical amide synthesis focus on eliminating stoichiometric coupling reagents and byproduct formation [53] [49] [54]. Direct amidation methods using water as the only byproduct represent the ideal synthetic transformation [53] [45]. Cobalt-catalyzed approaches utilizing alkenes and amines have demonstrated 100% atom economy under mild, light-promoted conditions [49] [54].

Water-based amidation protocols utilize ester substrates and proceed through C-O bond cleavage mechanisms, offering metal-free, additive-free conditions with excellent scalability [53]. These methodologies have been successfully applied to gram-scale synthesis with minimal environmental impact [53] [45].

Green Chemistry ApproachEnvironmental BenefitScalabilityAtom EconomyCommercial Viability
Enzymatic catalysisBiodegradable catalyst, mild conditionsHigh90-95%Developing rapidly
Continuous flowReduced waste, energy efficientExcellent85-90%Well established
Solvent-free methodsNo organic wasteVery high95-100%Growing adoption
Water-based protocolsNon-toxic solventGood85-95%Emerging technology

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Dates

Last modified: 08-16-2023

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